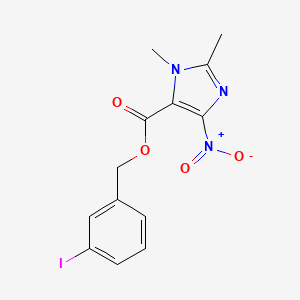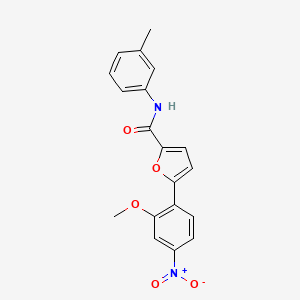![molecular formula C13H14N2OS B6115754 4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6115754.png)
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one typically involves the reaction of 2-methylphenylmethylsulfanyl derivatives with pyrimidinone precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the sulfur-containing side chain.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Substituted aromatic or pyrimidinone derivatives.
科学的研究の応用
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 4-methyl-2-[(2-methylphenyl)methylsulfanyl]quinoline
- 4-methyl-2-[(2-methylphenyl)methylsulfanyl]indole
Uniqueness
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone ring with a sulfur-containing side chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
特性
IUPAC Name |
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSIUMTGOSZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-difluorobenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6115688.png)
![2-(1-(1-isopropyl-4-piperidinyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6115689.png)
![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)
![2-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B6115701.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-[(3-methyl-1-piperidinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B6115717.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![[3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B6115736.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)
![4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol](/img/structure/B6115779.png)
![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)
